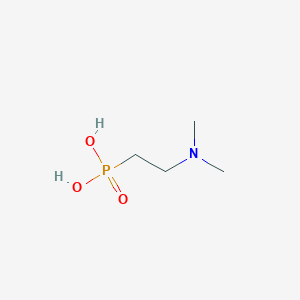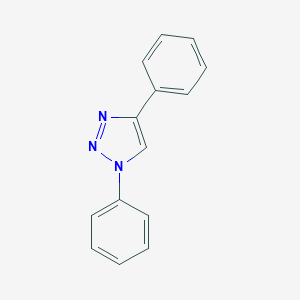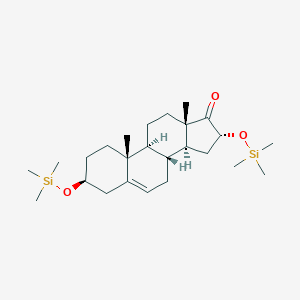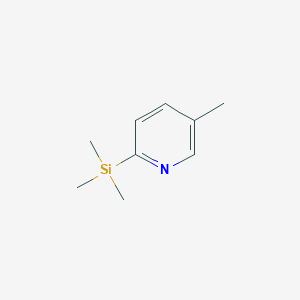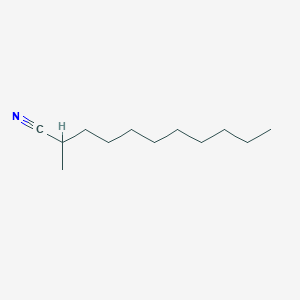
P 物质
描述
Substance P (SP) is a neuropeptide that consists of 11 amino acid residues . It is present in the nervous system and gastrointestinal tract . It causes the contraction of smooth muscle and dilation of blood vessels, and acts as a potent neurotransmitter especially in the transmission of signals from pain receptors .
Synthesis Analysis
Substance P is synthesized by the solid-phase Merrifield method . It may regulate IL-8 synthesis at the level of mRNA stability rather than at the level of RNA synthesis .
Molecular Structure Analysis
Substance P is an undecapeptide, a peptide composed of a chain of 11 amino acid residues . It belongs to the tachykinin family of neuropeptides . The deduced amino acid sequence of substance P is as follows: Arg Pro Lys Pro Gln Gln Phe Phe Gly Leu Met (RPKPQQFFGLM) with an amide group at the C-terminus .
Chemical Reactions Analysis
Substance P functions by activating a receptor-channel coupling mechanism that involves the production of IP3, which releases Ca++ from inter- stores and generates an oscillatory chloride current .
Physical And Chemical Properties Analysis
Physical properties include color, molecular weight, and volume . A chemical property describes the ability of a substance to undergo a specific chemical change .
科学研究应用
神经系统中的定位:P 物质已定位于某些一级感觉神经元和许多脑区,支持其作为神经系统中递质或调节剂的作用 (Hokfelt 等人,1975 年).
在中枢神经系统中的作用和释放机制:研究表明 P 物质对运动神经元有强烈的去极化作用及其特征性神经元兴奋,表明其在中枢神经系统中作为神经递质的作用。它从下丘脑的释放是钾诱发的,并且依赖于钙 (Iversen、Jessell 和 Kanazawa,1976 年).
P 物质受体和遗传研究:编码大鼠 P 物质受体的功能性 cDNA 已被表征,揭示了其与 G 蛋白偶联受体家族的关系及其在各种组织中的分布 (Hershey 和 Krause,1990 年).
阿尔茨海默病:在阿尔茨海默病大脑皮层和海马中,P 物质样免疫反应性显着降低,表明 P 物质神经元或其末端在 AD 中的脆弱性 (Beal 和 Mazurek,1987 年).
在伤害感受中的作用:P 物质被称为伤害感受的调节剂,它发出有害或厌恶刺激的强度。遗传研究和拮抗剂的开发支持了其在涉及心理压力的各种中枢神经系统通路中的核心作用 (DeVane,2001 年).
对血流动力学和代谢的影响:P 物质具有血管活性,并影响狗的全身和冠状血流动力学 (Maxwell,1968 年).
中枢镇静活性:它具有中枢镇静活性,并影响感觉传递 (Stern,1969 年).
在溶液中的构象:对它在不同溶剂中的三维结构的研究表明存在复杂的构象平衡 (Chassaing、Convert 和 Lavielle,1986 年).
在疼痛传递中的作用:P 物质参与通过脊髓传递疼痛信息的通路 (Henry,1980 年).
离子机制:它具有涉及激活和失活神经元膜电导的复杂离子机制 (Spigelman 和 Puil,1990 年).
在抑郁症中的作用:P 物质在抑郁症中起作用,作为中枢神经递质、神经调节剂和免疫调节剂。NK1 受体拮抗剂已显示出治疗抑郁症的希望,且副作用更少 (Schwarz 和 Ackenheil,2002 年).
与阿片类药物和类阿片药物的相互作用:P 物质与阿片类药物、类阿片药物及其受体之间的相互作用一直是研究的主题,有助于镇痛药的开发 (Schneider、Bunge 和 Heinrich,1990 年).
在炎症中的作用:P 物质在发炎的人类根尖周围组织中升高,表明其在调节炎症反应中的作用 (Tuncer、Alaçam 和 Oral,2004 年).
与肥大细胞的相互作用:它通过肥大细胞的脱颗粒诱导粒细胞浸润,在炎症变化中起作用 (Matsuda 等人,1989 年).
参与呼吸系统疾病:P 物质参与呼吸系统疾病,包括其在呼吸节律调节和 COVID-19 中启动细胞因子风暴中的作用 (Mehboob、Oehme 和 Pfaff,2023 年).
免疫反应:P 物质介导神经元和免疫细胞之间的相互作用,调节免疫细胞增殖率和细胞因子产生 (Mashaghi 等人,2016 年).
作用机制
安全和危害
Substance P should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNPLDHMAVUMIW-CUZNLEPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98N18O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1347.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Substance P | |
CAS RN |
33507-63-0 | |
| Record name | Substance P | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Substance P | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




